![molecular formula C56H32N8S4Zn B1256711 zinc;6,15,24,33-tetrakis(phenylsulfanyl)-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B1256711.png)
zinc;6,15,24,33-tetrakis(phenylsulfanyl)-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Zinc 2,9,16,23-tetrakis(phenylthio)-29H typically involves the cyclotetramerization of phthalonitrile derivatives in the presence of a zinc salt. The reaction conditions often include high temperatures and the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The phenylthio substituents are introduced through nucleophilic substitution reactions, where thiophenol reacts with the phthalonitrile precursor .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings .
化学反应分析
Types of Reactions: Zinc 2,9,16,23-tetrakis(phenylthio)-29H undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylthio groups to thiol groups.
Substitution: The phenylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phthalocyanines depending on the nucleophile used.
科学研究应用
Chemistry: Zinc 2,9,16,23-tetrakis(phenylthio)-29H is used as a photosensitizer in photodynamic therapy (PDT) due to its ability to generate reactive oxygen species upon light irradiation. It is also employed in the development of organic photovoltaic cells and sensors .
Biology and Medicine: In biological research, this compound is studied for its antimicrobial properties, particularly against fungal pathogens like Candida albicans. Its ability to produce singlet oxygen makes it a potential candidate for antimicrobial photodynamic therapy .
Industry: In industrial applications, Zinc 2,9,16,23-tetrakis(phenylthio)-29H is used in the production of dyes and pigments. Its stability and vibrant color make it suitable for use in inks, coatings, and plastics .
作用机制
The primary mechanism by which Zinc 2,9,16,23-tetrakis(phenylthio)-29H exerts its effects is through the generation of reactive oxygen species (ROS) upon light irradiation. The compound absorbs light and undergoes a photochemical reaction to produce singlet oxygen and other ROS. These reactive species can damage cellular components, leading to cell death in microbial cells or cancer cells .
Molecular Targets and Pathways:
Singlet Oxygen Production: The compound’s photophysical properties enable it to produce singlet oxygen, which can oxidize cellular components.
Cellular Damage: The generated ROS can damage proteins, lipids, and nucleic acids, leading to cell death.
相似化合物的比较
- Zinc 2,9,16,23-tetrakis(methoxy)phthalocyanine
- Zinc 2,9,16,23-tetrakis(benzylmercapto)phthalocyanine
- Zinc 2,9,16,23-tetrakis(4-(N-methylpyridyloxy))phthalocyanine
Uniqueness: Zinc 2,9,16,23-tetrakis(phenylthio)-29H is unique due to its phenylthio substituents, which enhance its photophysical properties and make it more effective in generating ROS compared to its methoxy or benzylmercapto counterparts. This makes it particularly suitable for applications in photodynamic therapy and antimicrobial treatments .
属性
分子式 |
C56H32N8S4Zn |
|---|---|
分子量 |
1010.6 g/mol |
IUPAC 名称 |
zinc;6,15,24,33-tetrakis(phenylsulfanyl)-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C56H32N8S4.Zn/c1-5-13-33(14-6-1)65-37-21-25-41-45(29-37)53-57-49(41)62-54-47-31-39(67-35-17-9-3-10-18-35)23-27-43(47)51(59-54)64-56-48-32-40(68-36-19-11-4-12-20-36)24-28-44(48)52(60-56)63-55-46-30-38(66-34-15-7-2-8-16-34)22-26-42(46)50(58-55)61-53;/h1-32H;/q-2;+2 |
InChI 键 |
TYBZPNGCDRXAEL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)SC2=CC3=C(C=C2)C4=NC5=NC(=NC6=C7C=C(C=CC7=C([N-]6)N=C8C9=C(C=CC(=C9)SC1=CC=CC=C1)C(=N8)N=C3[N-]4)SC1=CC=CC=C1)C1=C5C=C(C=C1)SC1=CC=CC=C1.[Zn+2] |
同义词 |
zinc 2,9,16,23-tetrakis(phenylthio)-29H,31H-phthalocyanine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3,4,5-trimethoxyphenyl)-carbonyl]-1H-indazole-5-amine](/img/structure/B1256628.png)
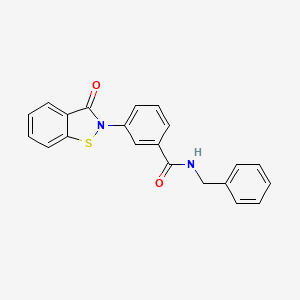
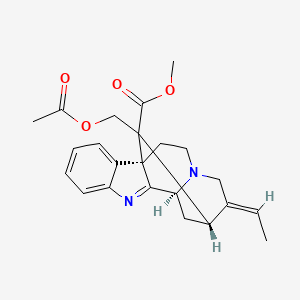
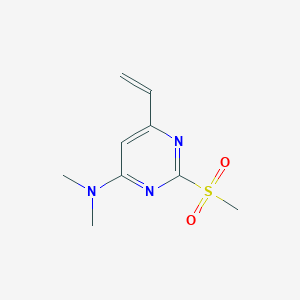
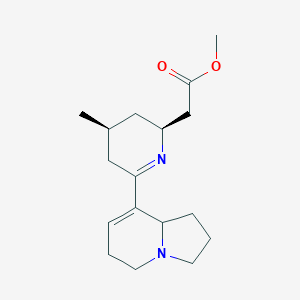
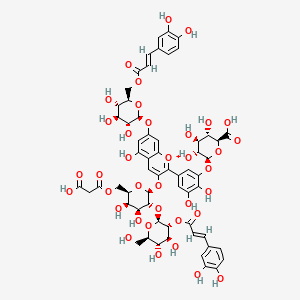

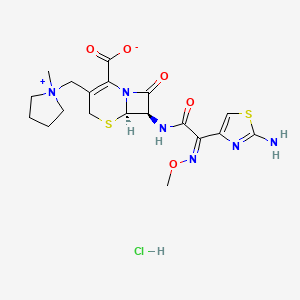
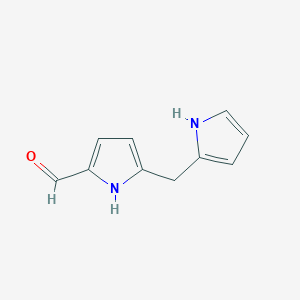

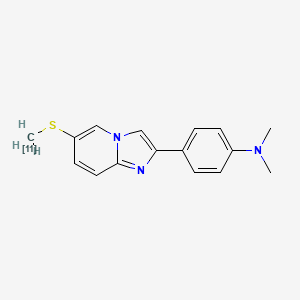
![N-[4-[[2-methoxy-5-[4-oxo-3-(pyridin-4-ylmethyl)-1,2-dihydroquinazolin-2-yl]phenyl]methoxy]phenyl]acetamide](/img/structure/B1256646.png)
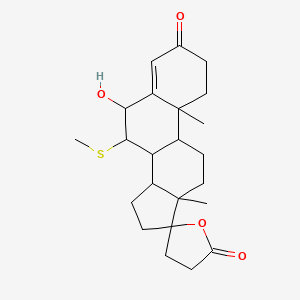
![4-[(1S,2R,17R,19R)-12-Hydroxy-8,8,20,20-tetramethyl-5-(3-methylbut-2-enyl)-14,22-dioxo-3,7,21-trioxahexacyclo[15.4.1.0<2,15>.0<2,19>.0<4,13>.0<6,11>]docosa-4(13),5,9,11,15-pentaenyl](2Z)-2-methylbut-2-enoic acid](/img/structure/B1256651.png)
